3-(2-Carbamoylphenoxy)propanoic acid
CAS No.: 103204-34-8
Cat. No.: VC21300320
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103204-34-8 |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | 3-(2-carbamoylphenoxy)propanoic acid |
| Standard InChI | InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) |
| Standard InChI Key | JDAPGIQXOMTIQY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O |
Introduction
Chemical Name: 3-(2-Carbamoylphenoxy)propanoic acid
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
CAS Number: Not specified in the provided sources.
3-(2-Carbamoylphenoxy)propanoic acid is a chemical compound characterized by the presence of a carbamoyl group attached to a phenoxy ring, which is further linked to a propanoic acid chain. This compound is of interest in chemical research due to its structural features and potential applications in organic synthesis and pharmaceutical development.
Synthesis and Preparation
The synthesis of 3-(2-carbamoylphenoxy)propanoic acid typically involves the following steps:
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Formation of Phenoxy Derivative: A phenolic compound reacts with an alkylating agent to introduce the propanoic acid chain.
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Carbamoylation: The introduction of the carbamoyl group onto the aromatic ring is achieved through reactions with urea derivatives or other carbamoylation reagents.
These steps require controlled reaction conditions, including specific solvents, temperatures, and catalysts, to ensure high yield and purity.
Organic Synthesis
The compound can act as an intermediate in synthesizing more complex molecules due to its functional groups, which are reactive under various conditions.
Pharmaceutical Research
Although specific biological activities of this compound are not detailed, its structural similarity to other bioactive molecules suggests potential applications in drug discovery, particularly for designing compounds targeting enzymes or receptors.
Material Science
The presence of both hydrophilic and hydrophobic regions may make this compound useful in creating amphiphilic materials or coatings.
Safety and Handling
Due to limited information on toxicity and environmental impact, handling precautions should follow general laboratory safety protocols:
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Use personal protective equipment (PPE), including gloves and goggles.
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Work in a well-ventilated area or fume hood.
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Dispose of waste according to local regulations.
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